molecular formula C6H6ClNO2S B3395281 6-Methyl-pyridine-2-sulfonyl chloride CAS No. 281221-71-4

6-Methyl-pyridine-2-sulfonyl chloride

Cat. No.: B3395281
CAS No.: 281221-71-4
M. Wt: 191.64 g/mol
InChI Key: YUWSYDYNEKIQLL-UHFFFAOYSA-N
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Description

6-Methyl-pyridine-2-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by a pyridine ring substituted with a methyl group at the 6-position and a sulfonyl chloride group at the 2-position. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.

Mechanism of Action

Target of Action

6-Methyl-pyridine-2-sulfonyl chloride is primarily used as a reagent in organic synthesis . It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds, contributing to the development of new pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, requires specific reaction conditions, including the presence of a palladium catalyst and an organoboron reagent . The reaction is also sensitive to the pH, temperature, and solvent used . These factors can significantly influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-pyridine-2-sulfonyl chloride typically involves the chlorination of 6-methyl-pyridine-2-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction conditions generally include refluxing the mixture to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature and reagent addition, enhancing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfone derivatives.

    Electrophilic Aromatic Substitution: The methyl group on the pyridine ring can participate in electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing sulfonyl chloride group can influence the reactivity.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfones: Formed by the reaction with thiols.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

6-Methyl-pyridine-2-sulfonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Bioconjugation: Used in the modification of biomolecules for the development of bioconjugates and probes.

    Material Science: Employed in the synthesis of functional materials with specific properties.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-sulfonyl chloride: Lacks the methyl group at the 6-position, resulting in different reactivity and applications.

    6-Methyl-pyridine-3-sulfonyl chloride: The sulfonyl chloride group is positioned differently, affecting its chemical behavior.

    6-Methyl-pyridine-4-sulfonyl chloride: Similar to the 3-sulfonyl chloride derivative but with the sulfonyl chloride group at the 4-position.

Uniqueness

6-Methyl-pyridine-2-sulfonyl chloride is unique due to the specific positioning of the methyl and sulfonyl chloride groups, which influences its reactivity and makes it suitable for particular synthetic applications. Its ability to undergo selective reactions with nucleophiles and participate in electrophilic aromatic substitution reactions distinguishes it from other sulfonyl chlorides.

Properties

IUPAC Name

6-methylpyridine-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-5-3-2-4-6(8-5)11(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWSYDYNEKIQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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